molecular formula C20H23N3O2S B13366270 2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B13366270
M. Wt: 369.5 g/mol
InChI Key: LGXRXHZVRDLNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidinylacetyl group and the phenyl and methyl substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups and potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-methyl-3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H23N3O2S/c1-15-22(16-8-4-2-5-9-16)20(25)19-17(10-13-26-19)23(15)18(24)14-21-11-6-3-7-12-21/h2,4-5,8-10,13,15H,3,6-7,11-12,14H2,1H3

InChI Key

LGXRXHZVRDLNLC-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=O)C2=C(N1C(=O)CN3CCCCC3)C=CS2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.